Methetoin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

メトヘトインは、いくつかの合成経路によって合成できます。一般的な方法の1つは、塩基の存在下でエチルフェニルケトンと尿素を反応させ、続いて環化してイミダゾリジンジオン環を形成することです。 反応条件は通常、反応物を還流下で加熱することを含みます 。工業生産方法は異なる場合がありますが、一般的には大規模合成の最適化と共に、同様の原理に従います。

化学反応の分析

メトヘトインは、以下を含むさまざまな化学反応を起こします。

酸化: メトヘトインは、対応するイミダゾリジンジオン誘導体を形成するために酸化できます。

還元: 還元反応は、メトヘトインを対応するアミン誘導体に転換できます。

置換: メトヘトインは置換反応を起こすことができ、その場合、1つ以上の水素原子が他の官能基で置換されます。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまなハロゲン化剤などがあります。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

化学: メトヘトインは、さまざまな有機化合物の合成における前駆体として使用されます。

生物学: 抗菌作用や抗真菌作用など、その潜在的な生物活性について研究されています。

医学: 抗けいれん薬としての可能性と中枢神経系への影響について研究されています。

科学的研究の応用

Chemical Applications

Chiral Building Block

Methetoin serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Synthesis Precursor

The compound is utilized as a precursor in the synthesis of various organic compounds. For instance, it can be synthesized through the reaction of ethyl phenyl ketone with urea under basic conditions, followed by cyclization to form the imidazolidinedione ring.

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may exhibit biological activities such as enzyme inhibition and receptor binding. Its chiral nature enables selective interactions with biological targets, which could lead to significant therapeutic effects .

Anticonvulsant Activity

this compound has been studied for its potential anticonvulsant properties. A study conducted by Helen Wyss demonstrated its efficacy in modulating neurotransmitter levels, suggesting a mechanism for its anticonvulsant effects .

Medical Applications

Neurological Disorders

Ongoing research is investigating this compound's therapeutic potential in treating neurological disorders. Preliminary results indicate that it may help manage conditions such as epilepsy and other seizure disorders due to its modulation of neurotransmitter activity .

Antimicrobial Properties

this compound has shown promise in antimicrobial studies. Its structural features may contribute to its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its role in developing new drugs. Its unique properties allow for innovative approaches to drug formulation and synthesis.

Material Science

The compound's characteristics are also being utilized in material science for the development of new materials with specific properties tailored for various applications.

Case Study 1: Anticonvulsant Efficacy

A study conducted on the anticonvulsant effects of this compound involved evaluating its impact on neurotransmitter levels in animal models. The results indicated a significant reduction in seizure activity when administered at specific dosages, supporting its potential use in clinical settings.

Case Study 2: Antimicrobial Activity

Research examining this compound's antimicrobial properties involved testing against various bacterial strains. The compound demonstrated effective inhibition of growth at concentrations ranging from 10 to 50 µg/mL, highlighting its potential as a new antimicrobial agent.

Data Table: Summary of this compound Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Chiral building block | Essential for synthesizing enantiomerically pure compounds |

| Biology | Enzyme inhibition | Selective interactions with biological targets |

| Medicine | Anticonvulsant | Efficacy in reducing seizure activity |

| Medical Research | Neurological disorders | Potential therapeutic effects under investigation |

| Industry | Pharmaceutical development | Role in drug formulation |

| Material Science | Development of new materials | Tailored properties for specific applications |

作用機序

メトヘトインの作用機序は、特定の分子標的や経路との相互作用を含みます。それは、体内の特定の酵素や受容体の活性を調節することによって効果を発揮すると考えられています。 たとえば、メトヘトインは、神経伝達物質代謝に関与する酵素の活性を阻害し、脳内の神経伝達物質のレベルを変化させる可能性があります 。これは、抗けいれん作用などのさまざまな薬理効果をもたらす可能性があります。

類似化合物との比較

メトヘトインは、フェニトインやエトトインなどの他のヒダントイン誘導体と構造的に類似しています。それらは、これらの化合物から区別するユニークな特性を持っています。

フェニトイン: メトヘトインとフェニトインはどちらも抗けいれん薬として使用されますが、メトヘトインはイミダゾリジンジオン環上の異なる置換パターンを持っており、異なる薬理学的プロファイルをもたらす可能性があります。

エトトイン: エトトインは、抗けいれん作用を持つ別のヒダントイン誘導体ですが、メトヘトインと比較して異なる側鎖構造を持っています .

生物活性

Methetoin, a compound with the chemical identifier (S)-525599-67-1, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a chiral compound that has been utilized in various fields, including chemistry and medicine. Its unique structure allows it to interact selectively with biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and bind to various receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : this compound demonstrates the capacity to inhibit certain enzymes, which can alter metabolic pathways.

- Receptor Binding : Its chiral nature enables selective binding to receptors, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Neurological Effects : Ongoing research is investigating its role in treating neurological disorders, highlighting its importance in medicinal chemistry.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Modulates enzyme activity affecting metabolism | |

| Neurological Impact | Potential therapeutic uses in neurological disorders |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Neurological Applications

Another study focused on the effects of this compound in animal models of neurological disorders. The findings suggested that this compound could improve behavioral outcomes and reduce symptoms associated with these conditions, warranting further clinical investigation.

Research Findings

Recent research has highlighted the following key findings regarding this compound:

- Biological Activity : this compound shows promise as a chiral building block in pharmaceutical synthesis, particularly for compounds targeting neurological pathways.

- Therapeutic Potential : Its application in treating infections and neurological disorders is being explored, with preliminary results indicating efficacy.

特性

CAS番号 |

5696-06-0 |

|---|---|

分子式 |

C12H14N2O2 |

分子量 |

218.25 g/mol |

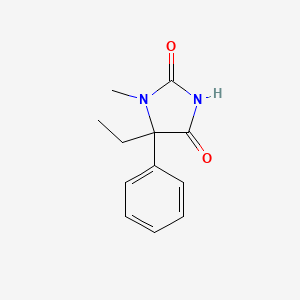

IUPAC名 |

5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16) |

InChIキー |

NEGMMKYAVYNLCG-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

正規SMILES |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Methetoin; Deltoin; Metetoin; N 3; N-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。